molecular formula C21H19N3OS B2422661 N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide CAS No. 879918-49-7

N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

Cat. No.: B2422661
CAS No.: 879918-49-7
M. Wt: 361.46
InChI Key: GYDANRBYKNUBIE-UHFFFAOYSA-N
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Description

“N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide” is a compound that belongs to the class of organic compounds known as thiazolecarboxamides . These are heterocyclic compounds containing a thiazole ring which bears a carboxylic acid amide group . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications . Its derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .

Scientific Research Applications

Utility in Organic Synthesis and Biological Activity

N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide and its derivatives are prominent in the field of organic synthesis, serving as building blocks for creating diverse heterocyclic compounds. These derivatives exhibit significant biological activities, including antitumor, antibacterial, anticonvulsant, anti-inflammatory, antithrombotic, fungicidal, and herbicidal properties. In particular, some imidazo[2,1-b]thiazoles have shown activity against various cancer cell lines, with noteworthy contributions to the chemistry and medicinal applications of these heterocycles (Gomha & Abdel‐Aziz, 2012).

Role in FLT3 Inhibition and Anticancer Activity

The compound and its variants have been identified as potent FLT3 inhibitors, demonstrating significant activity against FLT3-dependent human acute myeloid leukemia (AML) cell lines. Specific derivatives have been singled out for their high potency in cellular assays and kinase inhibition assays, highlighting their potential in anticancer therapy (Lin et al., 2015).

Antifungal and Antibacterial Applications

In the realm of antimicrobial research, various derivatives of this compound have been synthesized and evaluated for their antifungal and antibacterial properties. The results indicate that these compounds have promising applications in treating infections caused by pathogenic fungi and bacteria (Andreani et al., 1995).

Impact on Prooxidant and Antioxidant Processes

Research into the effects of thiazole derivatives on prooxidant and antioxidant processes in healthy and tumor-bearing mice has shed light on their potential as antineoplastic agents. Studies demonstrate that these derivatives do not cause severe liver toxicity, indicating a favorable safety profile for therapeutic use (Shalai et al., 2021).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3OS/c1-13-9-14(2)11-17(10-13)22-20(25)19-15(3)24-12-18(23-21(24)26-19)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDANRBYKNUBIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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